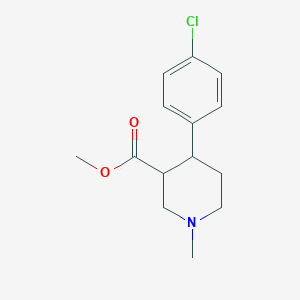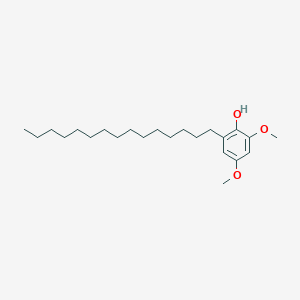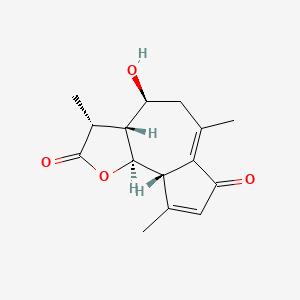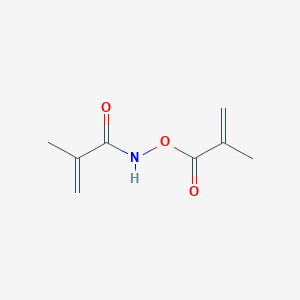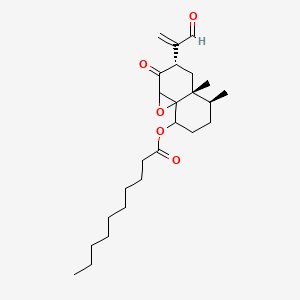
Guamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guamamide is a natural product found in Symploca with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Alkaloids from Marine Cyanobacterium
Guamamide has been identified as a cytotoxic alkaloid isolated from a species of marine cyanobacterium belonging to the genus Symploca collected in Guam. Alongside micromide, guamamide was studied for its structure, which was elucidated using 2D NMR techniques. The amino acid-derived units and stereochemistry of these alkaloids were determined, highlighting their potential significance in scientific research related to marine organisms and their bioactive compounds (Williams, Yoshida, Moore, & Paul, 2004).
Neurotoxic Amino Acid in Neurodegenerative Disease
A study explored the neurotoxic amino acid β-N-methylamino-L-alanine (BMAA), produced by cyanobacteria found in various habitats, including Guam. This research aimed to understand the role of BMAA in neurodegenerative diseases such as Alzheimer’s and amyotrophic lateral sclerosis (ALS). The discovery of BMAA in brain tissues of Chamorro patients with ALS/Parkinsonism dementia complex from Guam has prompted further research into its effects and potential linkage to neurodegenerative diseases (Pablo et al., 2009).
β-N-Methylamino-L-Alanine and Neurodegeneration
Further studies on β-N-methylamino-L-alanine (BMAA) have been conducted to understand its role in neurodegenerative diseases among the Chamorro people of Guam. Research on BMAA lost momentum at one point but regained interest due to its potential link to ALS and other neurodegenerative diseases. This research highlights the significance of environmental factors in the etiology of certain neurological disorders (Cox & Banack, 2006).
Eigenschaften
Molekularformel |
C25H45NO8 |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
[3-acetyloxy-5-[[(2R)-2-hydroxy-4-methoxy-4-oxobutyl]amino]-4-methyl-5-oxopentan-2-yl] dodecanoate |
InChI |
InChI=1S/C25H45NO8/c1-6-7-8-9-10-11-12-13-14-15-22(29)33-19(3)24(34-20(4)27)18(2)25(31)26-17-21(28)16-23(30)32-5/h18-19,21,24,28H,6-17H2,1-5H3,(H,26,31)/t18?,19?,21-,24?/m1/s1 |
InChI-Schlüssel |
NKCAMZIYBHRHKW-IYGBNXAISA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC(C)C(C(C)C(=O)NC[C@@H](CC(=O)OC)O)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C)C(C(C)C(=O)NCC(CC(=O)OC)O)OC(=O)C |
Synonyme |
guamamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)
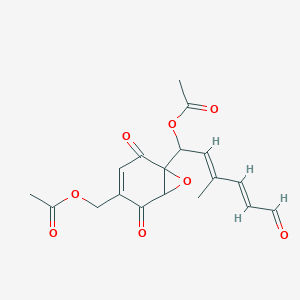


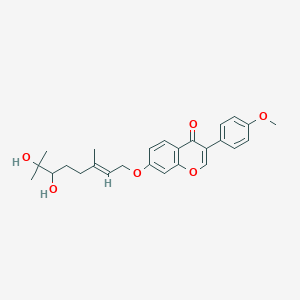
![5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one](/img/structure/B1249219.png)

